Predicted AChE Inhibitory Potency Based on 2-Fluorophenyl Analog (e25) Scaffold Comparison
No direct assay data exists for this compound. A class-level inference is presented. The closest analog with published data is e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea), which differs by a 5-bromo substituent on the benzofuran and a 2-fluorophenyl group. This analog demonstrates an AChE IC50 of 3.85 µM. Based on SAR trends, the absence of the 5-bromo substituent and the shift of fluorine from the 2- to 4-position in this target compound is anticipated to alter AChE interactions, but the magnitude and direction of this effect cannot be quantified without new experimental data [1].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | No data available for direct inhibitor. |
| Comparator Or Baseline | e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea): IC50 = 3.85 µM. |
| Quantified Difference | Cannot be quantified; structural difference prevents direct extrapolation. |
| Conditions | In vitro assay against human AChE, as described in Kurt et al., 2015. |
Why This Matters
This establishes the closest available potency benchmark within the patent-class, highlighting that a simple phenyl-substituent change necessitates targeted synthesis and screening.
- [1] Kurt, B.Z., Gazioglu, I., Basile, L., Sonmez, F., Ginex, T., Kucukislamoglu, M., & Guccione, S. (2015). Potential of aryl-urea-benzofuranylthiazoles hybrids as multitasking agents in Alzheimer's disease. European Journal of Medicinal Chemistry, 102, 80-92. View Source
